2,5,5-Trimethyl-2-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5,5-trimethylhex-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQAGBJHQCEBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5,5-Trimethyl-2-hexene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,5,5-Trimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

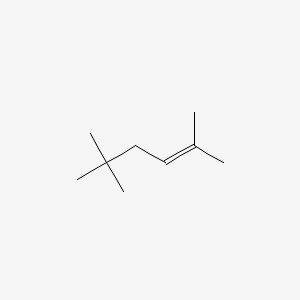

This compound is a branched-chain olefin with the chemical formula C₉H₁₈.[1] As a trisubstituted alkene, its structure is characterized by a carbon-carbon double bond at the second position, with methyl groups attached to the second carbon and two methyl groups on the fifth carbon. This specific arrangement of alkyl groups around the double bond sterically hinders the π-system, which significantly influences its reactivity compared to less substituted alkenes. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and common experimental workflows, serving as a critical resource for its application in organic synthesis and materials science.

Molecular Structure and Identification

The unique structure of this compound dictates its chemical behavior. The presence of a bulky tert-butyl group at one end of the molecule and the trisubstituted nature of the double bond are key features for synthetic chemists to consider.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

-

IUPAC Name: 2,5,5-trimethylhex-2-ene[1]

-

Synonyms: 2,5,5-Trimethylhex-2-ene, 2-Hexene, 2,5,5-trimethyl-[7]

Physicochemical Properties

The physical properties of this compound are consistent with those of a non-polar hydrocarbon of its molecular weight. It is a flammable liquid under standard conditions.

| Property | Value | Source(s) |

| Molecular Weight | 126.24 g/mol | [1] |

| Boiling Point | 134.1 °C at 760 mmHg | [4] |

| Density | 0.74 g/cm³ | |

| Refractive Index | 1.424 | |

| Flash Point | 16.8 °C | |

| Vapor Pressure | 10.1 mmHg at 25°C |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Spectral data is available through various databases.[1][8]

-

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show a singlet for the nine protons of the sterically equivalent methyl groups of the tert-butyl group (~0.9 ppm), singlets for the two methyl groups attached to the double bond (~1.6-1.7 ppm), a signal for the allylic methylene protons (~1.9-2.0 ppm), and a signal for the vinyl proton (~5.1-5.3 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon skeleton, showing distinct signals for the quaternary carbons of the double bond and the tert-butyl group, as well as signals for the various methyl and methylene carbons.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C=C stretching vibration for a trisubstituted alkene around 1670-1680 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is typically dominated by the loss of alkyl fragments, with a prominent peak corresponding to the stable tert-butyl cation.[1][9]

Chemical Reactivity and Stability

Reactivity: The primary site of reactivity in this compound is the carbon-carbon double bond. Its trisubstituted nature makes it nucleophilic and susceptible to electrophilic addition reactions.

-

Electrophilic Addition: It readily undergoes reactions such as hydrogenation to form 2,5,5-trimethylhexane, halogenation (with Cl₂, Br₂), and hydrohalogenation (with HCl, HBr). The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.

-

Oxidation: It can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate to yield ketone and carboxylic acid fragments.

Stability: The compound is stable under normal storage conditions.[10] However, it is a flammable liquid and its vapors can form explosive mixtures with air.[10][11] It should be stored in a cool, well-ventilated area away from sources of ignition.[11][12]

Applications: Due to its branched structure and alkene functionality, this compound serves as a valuable intermediate in organic synthesis.[4]

-

Fine Chemicals: It is used in the production of specialty chemicals, including fragrances and flavoring agents.[4]

-

Polymer Science: The alkene group allows for its use in polymer modification.[4]

-

Research: It is utilized in academic settings for studying the mechanisms of reactions involving sterically hindered olefins.[4]

Experimental Protocols

Conceptual Synthesis: Dehydration of 2,5,5-Trimethyl-2-hexanol

A common laboratory-scale synthesis for alkenes is the acid-catalyzed dehydration of a corresponding alcohol.

Causality: The mechanism involves protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). Departure of water generates a carbocation intermediate. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) forms the double bond. For 2,5,5-trimethyl-2-hexanol, the formation of the more substituted (and thus more stable) Zaitsev product, this compound, is favored.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, add 2,5,5-trimethyl-2-hexanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heating: Gently heat the mixture to a temperature sufficient to distill the alkene product as it is formed (boiling point ~134°C). This removal of the product from the reaction mixture shifts the equilibrium towards the product side, maximizing the yield.

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile organic compounds like this compound.

Self-Validating System: The GC component separates the sample into its individual components based on their volatility and interaction with the stationary phase. The MS component then fragments each component and detects the fragments based on their mass-to-charge ratio, providing a "fingerprint" for identification. A pure sample will yield a single major peak in the chromatogram with a corresponding mass spectrum that matches the known spectrum of the target compound.

Caption: Standard analytical workflow for purity determination using GC-MS.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points.

-

Ionization: As components elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection and Analysis: A detector records the abundance of each fragment. The resulting data is displayed as a mass spectrum. The total ion current is plotted against retention time to generate a chromatogram, where the area of each peak corresponds to the relative amount of that component.

Safety and Handling

This compound is a flammable liquid and vapor.[11]

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] All equipment used during handling must be grounded to prevent static discharge.[11][12] Use non-sparking tools and explosion-proof electrical equipment.[11]

-

Handling: Handle in a well-ventilated place and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]

References

- This compound.

- This compound. MySkinRecipes. [Link]

- 2,3,5-Trimethyl-2-hexene.

- 2-Hexene, 2,5,5-trimethyl-. SpectraBase. [Link]

- 2-Hexene, 3,5,5-trimethyl-. NIST WebBook. [Link]

- SAFETY DATA SHEET for 3,5,5-Trimethyl-1-hexene. Chem Service. [Link]

- This compound. Chemsrc. [Link]

- This compound.

Sources

- 1. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 40467-04-7 [chemicalbook.com]

- 3. This compound | CAS#:40467-04-7 | Chemsrc [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. 2,3,5-Trimethyl-2-hexene | C9H18 | CID 14713429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:40467-04-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 2,5,5-Trimethyl-2-hexene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2,5,5-trimethyl-2-hexene (C₉H₁₈), a branched aliphatic alkene. It details the molecule's structural formula, physicochemical properties, synthesis protocols, spectroscopic characterization, and key chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's behavior and characteristics. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a nine-carbon alkene characterized by a double bond between the second and third carbons and methyl groups at positions 2, 5, and 5. This specific arrangement of a tetrasubstituted double bond and a bulky tert-butyl group confers distinct steric and electronic properties that influence its reactivity and physical characteristics.

Structural Formula and Nomenclature

The unambiguous identification of a chemical entity is paramount. The structure of this compound is defined by the following connectivity: a hexane chain with a double bond originating at carbon 2, a methyl group also on carbon 2, and two methyl groups on carbon 5.

-

IUPAC Name: 2,5,5-trimethylhex-2-ene[1]

-

Molecular Weight: 126.24 g/mol [1]

-

CAS Number: 40467-04-7[2]

The structural arrangement is visualized in the diagram below.

Caption: 2D Structural representation of this compound.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection, purification, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 126.24 g/mol | PubChem[1] |

| Density | 0.740 ± 0.06 g/cm³ (Predicted) | Chemlyte Solutions[3] |

| Boiling Point | 134.1 °C at 760 mmHg | ChemNet[2] |

| Flash Point | 16.8 °C | ChemNet[2] |

| Vapor Pressure | 10.1 mmHg at 25 °C | ChemNet[2] |

| Refractive Index | 1.424 | ChemNet[2] |

| XLogP3 | 3.9 | PubChem[1] |

Synthesis Pathway: Dehydration of 2,5,5-Trimethyl-2-hexanol

Alkenes are commonly synthesized via elimination reactions, such as the acid-catalyzed dehydration of alcohols.[4] For this compound, a reliable precursor is 2,5,5-trimethyl-2-hexanol. The reaction proceeds via an E1 mechanism, favored by the formation of a stable tertiary carbocation.

The mechanism involves three core steps:

-

Protonation of the Alcohol: The hydroxyl group is a poor leaving group. An acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the oxygen atom, converting the hydroxyl into a good leaving group (water).[5]

-

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation at the C2 position. This is typically the rate-determining step.[5][6]

-

Deprotonation to Form the Alkene: A weak base (water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C3) to form the double bond. This step results in the formation of the more substituted and thermodynamically stable alkene, this compound, as the major product.[5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alcohol Dehydration

This protocol is a representative procedure adapted from standard methods for alcohol dehydration.[7][8]

Materials:

-

2,5,5-trimethyl-2-hexanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 1.0 mole equivalent of 2,5,5-trimethyl-2-hexanol with 0.3 mole equivalents of 85% phosphoric acid and a few boiling chips.

-

Dehydration: Gently heat the mixture. The product alkene has a lower boiling point than the starting alcohol, allowing it to be distilled from the reaction mixture as it forms, shifting the equilibrium toward the product.[7]

-

Workup:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Decant or filter the dried solution and purify the this compound by simple distillation, collecting the fraction boiling around 134 °C.[2]

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS) as detailed in Section 3.0.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | ~0.9 ppm (s, 9H): Singlet for the three equivalent methyl groups of the tert-butyl group (C8, C9, C6). ~1.6-1.7 ppm (m, 6H): Two closely spaced signals for the two methyl groups on the double bond (C1, C7). ~1.9 ppm (d, 2H): Doublet for the methylene group adjacent to the double bond (C4). ~5.1-5.3 ppm (t, 1H): Triplet for the vinylic proton (C3). |

| ¹³C NMR | ~135 ppm & ~125 ppm: Signals for the two sp² hybridized carbons of the double bond (C2, C3). ~40-50 ppm: Signal for the methylene carbon (C4). ~31 ppm: Signal for the quaternary carbon of the tert-butyl group (C5). ~29 ppm: Signal for the methyl carbons of the tert-butyl group. ~20-25 ppm: Signals for the two methyl carbons attached to the double bond. |

| IR Spectroscopy | ~3020-3080 cm⁻¹: C-H stretch for the vinylic proton. ~2850-2960 cm⁻¹: Aliphatic C-H stretching. ~1670 cm⁻¹: C=C stretching band (tetrasubstituted alkenes have weak or absent C=C signals). ~1465 cm⁻¹ & ~1375 cm⁻¹: C-H bending vibrations. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 126. Key Fragments: A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺ resulting from allylic cleavage. Another significant peak may appear at m/z = 111 due to the loss of a methyl group ([M-15]⁺). |

Note: Predicted NMR shifts are estimates and may vary based on solvent and experimental conditions.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[4][6][9] The substitution pattern (tetrasubstituted) and steric hindrance from the tert-butyl group are critical factors governing the regioselectivity and stereoselectivity of its reactions.

Electrophilic Addition of HBr

The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon atom of the double bond that generates the more stable carbocation.[6]

-

Protonation: The π-bond of the alkene attacks the proton of HBr, forming a C-H bond and a carbocation. Protonation can occur at C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, while protonation at C3 yields a more stable tertiary carbocation at C2.

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbocation at C2 to form the final product, 2-bromo-2,5,5-trimethylhexane.

Caption: Mechanism of Markovnikov addition of HBr.

Other significant reactions for alkenes include:

-

Catalytic Hydrogenation: Addition of H₂ across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni) to yield the corresponding alkane, 2,5,5-trimethylhexane.[9][10]

-

Halogenation: Addition of Br₂ or Cl₂ to form a vicinal dihalide. This reaction typically proceeds with anti-stereochemistry.[4]

-

Hydration: Acid-catalyzed addition of water to form an alcohol, which would yield 2,5,5-trimethyl-2-hexanol, the reverse of the synthesis reaction.[4][10]

Applications in Organic Synthesis

As a functionalized hydrocarbon, this compound serves primarily as an intermediate in organic synthesis.[11] Its branched structure can be incorporated into larger molecules to introduce specific steric or lipophilic properties. Potential applications include:

-

Fine Chemicals: Used in the production of specialty chemicals, potentially including fragrances and flavoring agents due to its hydrocarbon structure.[11]

-

Polymer Science: The alkene functionality allows for its use in polymerization or as a modifier for existing polymers.[11]

-

Mechanistic Studies: Serves as a model substrate for studying the mechanisms of electrophilic addition reactions involving sterically hindered, tetrasubstituted alkenes.

Conclusion

This compound is a structurally distinct alkene whose synthesis, characterization, and reactivity are well-grounded in the fundamental principles of organic chemistry. Its preparation via alcohol dehydration and its characteristic electrophilic addition reactions make it a valuable compound for both pedagogical purposes and as a synthetic intermediate. This guide provides the foundational technical knowledge required for professionals to effectively utilize and study this molecule in a research and development setting.

References

- Summary of Alkene Reactions. (2020, May 20). Chemistry LibreTexts. [Link]

- Draw the major product of the dehydration of 2,5,5-trimethyl-2-hexanol. Study.com. [Link]

- Reactions of Alkenes. University of Calgary. [Link]

- Reactions of Alkenes (GCSE Chemistry). Study Mind. [Link]

- Reactions of Alkenes. University of Illinois Springfield. [Link]

- Reactions of Alkenes and Alkynes. (2021, January 15). Chemistry LibreTexts. [Link]

- This compound.

- 2-Hexene, 3,5,5-trimethyl-. NIST WebBook. [Link]

- This compound. MySkinRecipes. [Link]

- This compound - CAS:40467-04-7. Sunway Pharm Ltd. [Link]

- CAS No : 40467-04-7 | Chemical Name : this compound.

- Which product(s)

- Dehydration of an alcohol. University of Missouri–St. Louis. [Link]

- 1-Hexene, 2,5,5-trimethyl-. NIST WebBook. [Link]

- 2-Hexene, 2,5,5-trimethyl-. SpectraBase. [Link]

- 2,3,5-Trimethyl-2-hexene.

- 2-Hexene, 4,4,5-trimethyl-. NIST WebBook. [Link]

- 2,5,5-Trimethyl-1-hexene.

- 3,5,5-Trimethyl-2-hexene.

- A Greener Alcohol Dehydr

- Dehydration Reaction Exam Prep. Pearson. [Link]

- (E)-2,2,5-Trimethyl-3-hexene - Vapor Phase IR Spectrum. SpectraBase. [Link]

- 2-Hexene, 3,5,5-trimethyl- - MS (GC) Spectrum. SpectraBase. [Link]

- Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. [Link]

- Chemical Properties of 1-Hexene, 2,5,5-trimethyl- (CAS 62185-56-2). Cheméo. [Link]

Sources

- 1. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5,5-trimethylhex-2-ene | 40467-04-7 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. Dehydration of an alcohol [cs.gordon.edu]

- 8. beyondbenign.org [beyondbenign.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. studymind.co.uk [studymind.co.uk]

- 11. This compound [myskinrecipes.com]

2,5,5-Trimethyl-2-hexene CAS number 40467-04-7

An In-Depth Technical Guide to 2,5,5-Trimethyl-2-hexene (CAS: 40467-04-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a branched aliphatic alkene. With the CAS Number 40467-04-7, this compound serves as a versatile intermediate in various organic synthesis applications.[1] This document is structured to provide researchers, scientists, and drug development professionals with detailed information on its properties, synthesis, characterization, handling, and potential applications, grounded in established scientific principles.

Core Physicochemical & Structural Properties

This compound is a C9 hydrocarbon characterized by a trisubstituted double bond and a quaternary carbon center containing a tert-butyl group.[2][3] These structural features dictate its physical properties and chemical reactivity.

Molecular Structure

The molecular structure of this compound is foundational to understanding its behavior in chemical reactions.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The key physical and chemical properties are summarized below. These values are critical for designing experiments, particularly for purification steps like distillation and for ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 40467-04-7 | [2][3][4] |

| Molecular Formula | C₉H₁₈ | [2][3][5] |

| Molecular Weight | 126.24 g/mol | [2][3][5][6] |

| Boiling Point | 127 - 134.1 °C at 760 mmHg | [1][3][7] |

| Density | 0.734 - 0.740 g/cm³ | [1][3][7] |

| Refractive Index | 1.421 - 1.424 | [3][7] |

| Flash Point | 16.8 °C | [3] |

| InChIKey | HRQAGBJHQCEBBY-UHFFFAOYSA-N | [2][7] |

Synthesis & Purification

While specific, detailed synthesis routes for this compound are not extensively published in peer-reviewed literature, its structure strongly suggests it is a product of isobutene oligomerization. Acid-catalyzed dimerization of isobutene typically yields a mixture of C8 isomers (e.g., 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The formation of a C9 isomer like this compound likely involves a subsequent addition of a C1 fragment or, more plausibly, co-oligomerization with other light alkenes under specific catalytic conditions.

A general, analogous synthesis involving the dimerization of isobutene provides a foundational understanding of the reaction mechanics.[8]

Proposed Synthesis Workflow: Acid-Catalyzed Alkene Oligomerization

The following protocol is a representative method for the type of acid-catalyzed reaction that would produce branched alkenes. The choice of catalyst and reaction conditions (temperature, pressure) is critical for controlling the distribution of isomers.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Purification by Fractional Distillation

Given that alkene oligomerization produces a mixture of isomers with closely related boiling points, fractional distillation is the primary method for purification.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure high separation efficiency. The apparatus should be equipped with a thermometer, heating mantle, condenser, and collection flask.

-

Charging the Flask: Charge the round-bottom flask with the crude isomeric mixture obtained from the synthesis step. Add boiling chips to ensure smooth boiling.

-

Distillation: Gently heat the flask. As the mixture boils, the vapor will rise through the column. Monitor the temperature at the head of the column.

-

Fraction Collection: Discard the initial, low-boiling forerun. Carefully collect the fraction that distills within the expected boiling range of this compound (127-134 °C).[3][7]

-

Analysis: Analyze the collected fraction using Gas Chromatography (GC) or NMR spectroscopy to confirm its purity.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. Spectroscopic data for this compound is available in public databases.[9][10][11]

Logical Flow of Spectroscopic Analysis

Caption: Workflow for structural and purity confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the unique proton environments: a singlet for the nine protons of the sterically hindered tert-butyl group, singlets for the two methyl groups on the double bond, a signal for the allylic methylene protons, and a signal for the vinylic proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of nine carbon atoms, including two quaternary carbons (one vinylic, one aliphatic), one tertiary vinylic carbon, one methylene carbon, and five distinct methyl carbons.

-

Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) at m/z = 126.[10] Key fragmentation patterns would include the loss of a methyl group (m/z = 111) and, most prominently, the loss of a tert-butyl group (m/z = 69) due to the stability of the resulting carbocation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending frequencies for alkanes and a key C=C stretching absorption around 1640-1680 cm⁻¹, confirming the presence of the alkene functional group.

Applications & Chemical Reactivity

The primary utility of this compound lies in its role as a chemical intermediate.[1] Its branched structure and alkene functionality make it a valuable building block.

-

Intermediate in Specialty Chemicals: It is used in the synthesis of fragrances and flavoring agents, where the specific carbon skeleton imparts unique organoleptic properties.[1]

-

Polymer Modification: The double bond can be functionalized or polymerized, allowing it to be used as a comonomer to modify the properties of polymers.[1]

-

Organic Synthesis: The alkene group is a site for numerous chemical transformations.

Representative Reaction: Catalytic Hydrogenation

A fundamental reaction of this alkene is catalytic hydrogenation to produce the corresponding alkane, 2,5,5-trimethylhexane. This reaction is illustrative of the reactivity of the double bond. The protocol below is adapted from a standard procedure for alkene hydrogenation.[12]

-

Inert Atmosphere: Charge a round-bottom flask with this compound and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Under a positive flow of an inert gas like nitrogen, carefully add a catalytic amount (e.g., 1-5 mol%) of palladium on carbon (10% Pd/C).[12]

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst-Celite® pad should be kept wet with solvent as it can be pyrophoric in air.[12]

-

Purification: Remove the solvent from the filtrate via rotary evaporation to yield the product, 2,5,5-trimethylhexane.

Safety & Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[2][13]

| Safety Aspect | Recommendation | Source(s) |

| Handling | Handle in a well-ventilated place, preferably a chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge. Avoid contact with skin and eyes. | [2][13][14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from heat, sparks, open flames, and direct sunlight. | [2][13][15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. | [2][13][16] |

| Incompatibilities | Avoid strong oxidizing agents and acids. | [14] |

| Fire Fighting | Use dry chemical, CO₂, or foam extinguishers. Water spray may be used to cool containers. | [14] |

Conclusion

This compound is a significant C9 branched alkene with established applications as an intermediate in the chemical industry. Its synthesis is rooted in the fundamental principles of carbocation chemistry, and its purification relies on standard organic laboratory techniques. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols is essential for its effective and safe utilization in research and development settings.

References

- MySkinRecipes. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Chem Service. (2016). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.

- Wiley. (n.d.). 2-Hexene, 2,5,5-trimethyl-. SpectraBase.

- Airgas. (2016). SAFETY DATA SHEET: 1-Hexene.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- NIST. (n.d.). 2-Hexene, 3,5,5-trimethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 3,5,5-Trimethyl-2-hexene. PubChem Compound Database.

- Nguyen, T. H., et al. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. Scientific Reports.

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 2,5,5-trimethylhex-2-ene | 40467-04-7 [chemnet.com]

- 4. This compound | 40467-04-7 [chemicalbook.com]

- 5. This compound - CAS:40467-04-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 11. 3,5,5-Trimethyl-2-hexene | C9H18 | CID 5365055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. fishersci.com [fishersci.com]

- 15. airgas.com [airgas.com]

- 16. merckmillipore.com [merckmillipore.com]

Navigating the Nomenclature of 2,5,5-Trimethyl-2-hexene: A Technical Guide

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the nomenclature and synonyms for the alkene 2,5,5-Trimethyl-2-hexene , a compound of interest in various chemical syntheses. Understanding its various identifiers is crucial for accurate literature searches, database inquiries, and unambiguous communication in a scientific context.

Primary Identifiers and Structural Context

This compound is a branched aliphatic hydrocarbon with the molecular formula C9H18.[1][2][3][4][5] Its structure is characterized by a six-carbon chain (hexene) with a double bond at the second carbon position. Three methyl groups are attached as substituents: two at the fifth carbon and one at the second carbon.

The systematic IUPAC name for this compound is 2,5,5-trimethylhex-2-ene .[1][2] This name precisely describes the molecular structure, leaving no room for ambiguity.

Caption: Skeletal structure of this compound.

Verified Synonyms and Database Identifiers

In scientific literature and chemical databases, a variety of synonyms and identifiers are used for this compound. The following table summarizes the most common and reliable names and numbers associated with this compound.

| Identifier Type | Value | Source/Context |

| IUPAC Name | 2,5,5-trimethylhex-2-ene | Systematic naming convention[1][2] |

| Common Name | This compound | Widely used in chemical catalogs and databases[1][2][3][4][5] |

| CAS Registry Number | 40467-04-7 | Chemical Abstracts Service unique identifier[2][3][4][5] |

| Alternative Name | 2-Hexene, 2,5,5-trimethyl- | Inverted naming style, often used for indexing[1][2][3] |

| PubChem CID | 545914 | PubChem database compound identifier[1] |

| InChI | InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 | International Chemical Identifier[1][2] |

| InChIKey | HRQAGBJHQCEBBY-UHFFFAOYSA-N | Hashed version of the InChI for database searching[3] |

| Depositor-Supplied Synonyms | SCHEMBL4277832, SCHEMBL4408752, CTK8I6091 | Synonyms found in various chemical supplier and database entries[1][3] |

It is important to note that while isomers such as 3,5,5-trimethyl-2-hexene, 2,3,5-trimethylhex-2-ene, and 2,4,5-trimethyl-2-hexene exist and share the same molecular formula (C9H18), they are distinct chemical entities with different structures and properties.[6][7][8][9] Their synonyms should not be used interchangeably with those of this compound.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below. These values are essential for experimental design and safety assessments.

| Property | Value | Unit |

| Molecular Weight | 126.24 | g/mol [1][2] |

| Boiling Point | 134.1 | °C at 760 mmHg[2] |

| Density | 0.74 | g/cm³[2] |

| Flash Point | 16.8 | °C[2] |

| Refractive Index | 1.424 | [2] |

| Vapor Pressure | 10.1 | mmHg at 25°C[2] |

Experimental Protocols: A Note on Identification

Accurate identification of this compound in a laboratory setting relies on a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern in the mass spectrum for this compound will be unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including the vinyl proton and the protons of the three methyl groups. The chemical shifts, splitting patterns, and integration of these signals provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H bonds and the C=C double bond, providing functional group information.

Sources

- 1. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5,5-trimethylhex-2-ene | 40467-04-7 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - CAS:40467-04-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4,5-Trimethyl-2-hexene | C9H18 | CID 18362397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3,5-Trimethyl-2-hexene | C9H18 | CID 14713429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,5,5-Trimethylhex-2-ene

Introduction

2,5,5-Trimethylhex-2-ene is a branched alkene of significant interest in various fields of chemical research and development, including fragrance formulation and as a building block in the synthesis of more complex molecules.[1] Its unique structural arrangement, featuring a trisubstituted double bond and a neopentyl group, imparts specific chemical properties that are leveraged in diverse applications. This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for the synthesis of 2,5,5-trimethylhex-2-ene, tailored for researchers, scientists, and professionals in drug development. This document will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization of the final product.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2,5,5-trimethylhex-2-ene can be approached through several strategic disconnections. The most prevalent and practical laboratory-scale methods involve the formation of the carbon-carbon double bond via elimination or olefination reactions. This guide will focus on two primary, well-established routes:

-

Acid-Catalyzed Dehydration of 2,5,5-Trimethylhexan-2-ol: A classic and robust method involving the elimination of water from a tertiary alcohol.

-

The Wittig Reaction: A powerful and versatile olefination method that allows for the precise formation of the carbon-carbon double bond.

A critical precursor for the dehydration pathway is the tertiary alcohol, 2,5,5-trimethylhexan-2-ol. Its synthesis is most efficiently achieved through a Grignard reaction, which will also be detailed in this guide.

Synthesis Route 1: Grignard Reaction followed by Acid-Catalyzed Dehydration

This two-step approach is a cornerstone of organic synthesis, offering a reliable path to highly substituted alkenes.

Part A: Synthesis of the Precursor Alcohol: 2,5,5-Trimethylhexan-2-ol via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In this synthesis, the tertiary alcohol, 2,5,5-trimethylhexan-2-ol, is prepared by the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 4,4-dimethyl-2-pentanone.[3]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[4]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhexan-2-ol

-

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

4,4-Dimethyl-2-pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. Add a small portion of a solution of methyl iodide (or bromide) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The remaining methyl iodide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Addition of the Ketone: The reaction flask is cooled in an ice bath. A solution of 4,4-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reaction rate.[3]

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Workup and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,5,5-trimethylhexan-2-ol.

-

-

Yield: Typical yields for the Grignard synthesis of tertiary alcohols range from 60% to 90%, depending on the purity of the reagents and the reaction conditions.[5]

Logical Workflow for Grignard Synthesis of 2,5,5-Trimethylhexan-2-ol

Caption: Workflow for the synthesis of the alcohol precursor.

Part B: Acid-Catalyzed Dehydration of 2,5,5-Trimethylhexan-2-ol

The dehydration of 2,5,5-trimethylhexan-2-ol to form 2,5,5-trimethylhex-2-ene is an E1 elimination reaction.[6] The use of a tertiary alcohol as a substrate is advantageous as it readily forms a stable tertiary carbocation intermediate.

Reaction Mechanism:

The mechanism involves three key steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond. According to Zaitsev's rule, the more substituted (and therefore more thermodynamically stable) alkene will be the major product. In this case, 2,5,5-trimethylhex-2-ene is the major product over the less substituted 2,5,5-trimethylhex-1-ene.[6][7]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhex-2-ene

-

Materials:

-

2,5,5-Trimethylhexan-2-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, place 2,5,5-trimethylhexan-2-ol. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.

-

Dehydration and Distillation: The flask is fitted with a fractional distillation apparatus. The mixture is heated gently. The product alkene has a lower boiling point than the starting alcohol and will distill as it is formed, driving the equilibrium towards the product.[8] The distillate is collected in a receiving flask cooled in an ice bath.

-

Workup: The collected distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. It is then washed with brine.

-

Drying and Purification: The organic layer is separated and dried over anhydrous calcium chloride or sodium sulfate. The final product is purified by fractional distillation to obtain pure 2,5,5-trimethylhex-2-ene.[9]

-

-

Yield: The yield for acid-catalyzed dehydration of tertiary alcohols is typically high, often exceeding 80%.[8]

Logical Workflow for Acid-Catalyzed Dehydration

Caption: Workflow for the dehydration of the precursor alcohol.

Synthesis Route 2: The Wittig Reaction

The Wittig reaction provides an alternative and highly specific method for the synthesis of alkenes.[10] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. For the synthesis of 2,5,5-trimethylhex-2-ene, the disconnection suggests the reaction between 2,2-dimethylpropanal (pivalaldehyde) and an isopropylidene phosphonium ylide.

Reaction Mechanism:

The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct. A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined by the location of the carbonyl group and the ylide.[11]

Experimental Protocol: Synthesis of 2,5,5-Trimethylhex-2-ene via Wittig Reaction

-

Part A: Preparation of the Isopropyltriphenylphosphonium Ylide

-

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromopropane

-

Anhydrous solvent (e.g., toluene or THF)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

-

Procedure:

-

Formation of the Phosphonium Salt: Triphenylphosphine is reacted with 2-bromopropane in a suitable solvent like toluene, often with heating, to form isopropyltriphenylphosphonium bromide via an Sₙ2 reaction.[12][13] The salt typically precipitates and can be collected by filtration.

-

Formation of the Ylide: The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the carbon alpha to the phosphorus, generating the ylide in situ.[13]

-

-

-

Part B: Wittig Reaction with 2,2-Dimethylpropanal

-

Materials:

-

Isopropyltriphenylphosphonium ylide solution (from Part A)

-

2,2-Dimethylpropanal (pivalaldehyde)

-

Anhydrous THF

-

Hexanes or pentane for extraction

-

Silica gel for chromatography

-

-

Procedure:

-

Reaction with Aldehyde: The freshly prepared ylide solution is cooled, and a solution of 2,2-dimethylpropanal in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup and Purification: The reaction is quenched with water. The product is extracted with a nonpolar solvent like hexanes or pentane. The major byproduct, triphenylphosphine oxide, is often removed by column chromatography on silica gel, as it is more polar than the alkene product.[14] The solvent is then removed from the purified fractions to yield 2,5,5-trimethylhex-2-ene.

-

-

-

Yield: Wittig reactions generally provide moderate to good yields, typically in the range of 50-80%.

Logical Workflow for Wittig Synthesis

Caption: Workflow for the Wittig synthesis of 2,5,5-trimethylhex-2-ene.

Quantitative Data Summary

| Parameter | Grignard/Dehydration Route | Wittig Reaction Route |

| Precursor Synthesis Yield | 60-90% (Grignard Reaction)[5] | N/A |

| Final Product Yield | >80% (Dehydration)[8] | 50-80% |

| Key Reactants | 4,4-Dimethyl-2-pentanone, Methylmagnesium halide | 2,2-Dimethylpropanal, Isopropyltriphenylphosphonium ylide |

| Primary Byproduct | Water, Magnesium salts | Triphenylphosphine oxide |

| Purification Method | Fractional Distillation[9] | Column Chromatography[14] |

Product Characterization

The identity and purity of the synthesized 2,5,5-trimethylhex-2-ene should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the allylic protons, and the various methyl groups. The integration of these signals will confirm the proton count in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.[15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=C stretching vibration for the alkene at approximately 1670-1640 cm⁻¹ and C-H stretching vibrations for the sp² and sp³ hybridized carbons.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the final product, while MS will show the molecular ion peak corresponding to the molecular weight of 2,5,5-trimethylhex-2-ene (126.24 g/mol ).[15]

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of 2,5,5-trimethylhex-2-ene. The choice between the acid-catalyzed dehydration of a Grignard-derived alcohol and the Wittig reaction will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the need for stereochemical control in more complex systems. Both methods provide a solid foundation for the laboratory-scale production of this valuable branched alkene, enabling further research and development in various chemical applications.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 545914, 2,5,5-Trimethyl-2-hexene. [Link].

- National Center for Biotechnology Information. PubChem Compound Summary for CID 545898, 2,5,5-Trimethyl-1-hexene. [Link].

- A Solvent Free Wittig Reaction. (n.d.).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14713429, 2,3,5-Trimethyl-2-hexene. [Link].

- What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2). ResearchGate.

- Eames, J., & Masterson, D. S. (2018). Wittig Reaction - Examples and Mechanism. In Master Organic Chemistry.

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2022). Results in Chemistry, 4, 100416. [Link]

- Eames, J., & Masterson, D. S. (2015). Reactions of Grignard Reagents. In Master Organic Chemistry.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Draw the major product of the dehydration of 2,5,5-trimethyl-2-hexanol. (n.d.). Study.com.

- Purification by fractional distillation. (n.d.). ChemBAM.

- Wittig reaction. (n.d.). In Wikipedia.

- Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. (n.d.). Scribd.

- JP2007308457A - Process for producing 2-methyl-2-adamantanol and its magnesium chloride salt. (n.d.). Google Patents.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. (2014, March 20). YouTube.

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Everett, T. S. (1990). Grignard Synthesis of Various Tertiary Alcohols.

- Outline a synthesis of the given Wittig reagent from Ph3P and an alkyl halide. (n.d.). Study.com.

- Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. (1962). Canadian Journal of Chemistry, 40(10), 1846–1851. [Link]

- This compound. (n.d.). MySkinRecipes.

- The Grignard Reaction. (n.d.).

- Recent Developments of Wittig Reaction in Organic Synthesis through Tandem or Sequential Processes. (2013). Current Organic Synthesis, 10(5), 730–756. [Link]

- CAS No : 40467-04-7| Chemical Name : this compound. (n.d.). Pharmaffiliates.

- 20.17: Synthesis. (2020, February 26). Chemistry LibreTexts.

- Eames, J., & Masterson, D. S. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. In Master Organic Chemistry.

- 2023_0699-txu-oclc-44114068-TEXT.txt. (n.d.).

- EXPERIMENT SEVEN. (n.d.). ResearchGate.

- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (2022).

- 1-Hexene, 3,5,5-trimethyl-. (n.d.). In NIST Chemistry WebBook.

- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts.

- (1) 1 H NMR and (2) 13 C{ 1 H} NMR spectra of Ru 2 (CO) 5 (µ-CO)(µ-η 2 ,η 4-(C 6 H 4 ) 2 ) (2) obtained in CDCl 3 at 20 °C. (n.d.). ResearchGate.

- Chemical Properties of 1-Hexene, 2,5,5-trimethyl- (CAS 62185-56-2). (n.d.). Cheméo.

Sources

- 1. US2930821A - Recovery of high purity indene by chromatographic fractionation and fractional distillation - Google Patents [patents.google.com]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. 2,5,5-Trimethyl-1-hexene | C9H18 | CID 545898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chembam.com [chembam.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2,5,5-Trimethyl-2-hexene

An In-Depth Technical Guide to the Physicochemical Properties of 2,5,5-Trimethyl-2-hexene

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights to facilitate its application in a laboratory setting.

Introduction and Overview

This compound (CAS No. 40467-04-7) is a branched-chain alkene with the molecular formula C₉H₁₈.[1][2] Its structure, featuring a trisubstituted double bond and a bulky tert-butyl group, imparts specific reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. It is primarily utilized in the production of specialty chemicals, including fragrances and flavoring agents, and serves as a model compound for studying the reaction mechanisms of olefins.[3] The branched nature of its hydrocarbon structure allows for its use in polymer modification and the synthesis of higher molecular weight derivatives.[3]

This guide offers a detailed examination of its core physical properties, spectral signatures for characterization, and practical protocols for its handling and synthesis, grounded in established chemical principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2,5,5-trimethylhex-2-ene | [4] |

| CAS Number | 40467-04-7 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][4] |

| Molecular Weight | 126.24 g/mol | [1][4] |

| InChI | InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 | [4] |

| SMILES | CC(=CCC(C)(C)C)C | [4] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in various chemical systems.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Liquid (at standard conditions) | Inferred |

| Density | 0.74 g/cm³ | [2] |

| Boiling Point | 134.1 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| Refractive Index | 1.424 | [2] |

| Flash Point | 16.8 °C | [2] |

| Vapor Pressure | 10.1 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [5][6] |

| logP (Octanol/Water Partition Coefficient) | 3.9 (Predicted) | [4] |

Insights into Physicochemical Properties:

-

Boiling Point: The boiling point of 134.1 °C is consistent with a C9 hydrocarbon. The branching in its structure slightly lowers the boiling point compared to its linear isomer, 1-nonene (boiling point ~146-147 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.[7]

-

Solubility: As a nonpolar hydrocarbon, this compound is practically insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexanes, toluene, and diethyl ether.[5][6] This property is fundamental to its purification by extraction and chromatography.

-

Density: With a density of 0.74 g/cm³, it is less dense than water, which is typical for alkenes of this molecular weight.

-

Flash Point: The low flash point of 16.8 °C indicates that it is a flammable liquid and requires appropriate safety precautions during handling and storage.[2]

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for an alkene. A vapor phase IR spectrum is available in public databases.[4]

-

C-H stretching (sp³): Strong absorptions are expected in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.[8]

-

C=C stretching: A medium intensity peak is anticipated in the 1640-1680 cm⁻¹ range, characteristic of a carbon-carbon double bond.[8]

-

=C-H stretching (sp²): A medium intensity peak is expected around 3020-3100 cm⁻¹, corresponding to the stretching of the vinylic C-H bond.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Vinylic Proton: A signal for the proton on the double bond (at C3) is expected to appear in the downfield region, typically between 5.0 and 5.5 ppm.

-

Allylic Protons: The CH₂ group at C4, being allylic to the double bond, would likely show a signal around 1.8-2.2 ppm.

-

Methyl Protons: The two methyl groups on the double bond (at C2 and attached to C2) will likely appear as singlets or closely spaced multiplets in the vinylic methyl region (around 1.6-1.8 ppm).

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group at C5 are expected to produce a sharp singlet further upfield, around 0.9-1.1 ppm.

-

-

¹³C NMR:

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C2 and C3) would have signals in the downfield region of the spectrum, typically between 110 and 150 ppm.

-

Aliphatic Carbons: The sp³ hybridized carbons (methyl, methylene, and quaternary carbons) will appear in the upfield region of the spectrum. The quaternary carbon of the tert-butyl group (C5) would likely be in the 30-40 ppm range, while the methyl carbons would be further upfield.

-

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. GC-MS data is available from the NIST Mass Spectrometry Data Center.[4][9]

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 126.

-

Fragmentation: The fragmentation pattern is likely dominated by the loss of alkyl radicals. A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is expected due to the cleavage of the C4-C5 bond. Other fragment ions would result from further cleavages of the alkyl chain.

Synthesis and Purification

While several general methods exist for the synthesis of branched alkenes, a common industrial route involves the dimerization of isobutene followed by isomerization.[10][11][12]

Proposed Synthesis Pathway: Acid-Catalyzed Isomerization of 2,5,5-Trimethyl-1-hexene

A plausible and controllable laboratory synthesis involves the acid-catalyzed isomerization of the terminal alkene, 2,5,5-trimethyl-1-hexene, to the more thermodynamically stable internal alkene, this compound.

Caption: Workflow for the purification of this compound.

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. [13][14]3. Fraction Collection: Discard any initial low-boiling fractions. Carefully collect the fraction that distills at approximately 134 °C. [2]4. Analysis: Analyze the collected fraction by GC-MS and NMR to confirm its purity and identity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. [15]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. [15]Use non-sparking tools and ground all equipment to prevent static discharge. [15]Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [16]* Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a branched alkene with well-defined physical properties that make it a useful intermediate in organic synthesis. This guide has provided a detailed overview of its key physicochemical data, spectral characteristics for identification, and a practical, adaptable protocol for its synthesis and purification. Adherence to the described methodologies and safety precautions will enable researchers to effectively utilize this compound in their scientific endeavors.

References

- Chem Service. (2016, January 25). SAFETY DATA SHEET: 3,5,5-Trimethyl-1-hexene.

- Chemsrc. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545914, this compound.

- Pharmaffiliates. (n.d.). CAS No : 40467-04-7| Chemical Name : this compound.

- Scheepers, J. J., & Muzenda, E. (n.d.). Alkenes – Ester Polymeric Solvents Thermodynamic Interactions - Part 2. University of Johannesburg.

- National Institute of Standards and Technology. (n.d.). 2-Hexene, 3,5,5-trimethyl-. In NIST Chemistry WebBook.

- Watanabe, R., Tanikawa, R., Kurosaki, A., & Fukuhara, C. (2017). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding. RSC Advances, 7(58), 36723-36727. [Link]

- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.

- Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab.

- Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry.

- National Institute of Standards and Technology. (n.d.). 1-Hexene, 2,5,5-trimethyl-. In NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14713429, 2,3,5-Trimethyl-2-hexene.

- ChemBAM. (n.d.). Purification by fractional distillation.

- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- LibreTexts. (2021, March 5). 5.3: Fractional Distillation.

- Wikipedia. (n.d.). Fractional distillation.

- University of Wisconsin, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content.

- SpectraBase. (n.d.). (E)-2,2,5-Trimethyl-3-hexene - Optional[Vapor Phase IR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545898, 2,5,5-Trimethyl-1-hexene.

- Toll, J., & MacLeod, M. (2016). Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models. Chemosphere, 145, 171-177. [Link]

- Vitale, F., & Mazet, C. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 49(24), 9036-9061. [Link]

- LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- Santa Monica College. (n.d.). CHAPTER 3 ALKENES.

- Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.

- Crain, D. L., & Reusser, R. E. (1972). U.S. Patent No. 3,660,516. Washington, DC: U.S.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557850, 2-Hexene, 4,4,5-trimethyl-.

- ResearchGate. (n.d.). Product (2,5-dimethyl-2-hexene, 2,5-dimethyl-1-hexene,....

- Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.

- Chemistry Research Journal. (n.d.). 1-hexenes & 1-octenes Industrial Catalysis for Polymerization: A Brief Literature Review.

- Hoffman, D. M., & Ruck, R. T. (2001). Kinetics of the Cis,cis to Trans,trans Isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. The Journal of Organic Chemistry, 66(16), 5284–5290. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,5,5-trimethylhex-2-ene | 40467-04-7 [chemnet.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. Water solubility of selected C9-C18 alkanes using a slow-stir technique: Comparison to structure - property models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 10. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. US3660516A - Neohexene from isobutene and ethylene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Purification [chem.rochester.edu]

- 14. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. echemi.com [echemi.com]

A Deep Dive into the Spectroscopic Signature of 2,5,5-Trimethyl-2-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,5-Trimethyl-2-hexene is a branched aliphatic alkene of interest in various fields of chemical synthesis and material science. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the structural features of molecules. This guide offers a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and comparative data from analogous structures, providing a robust framework for the characterization of this compound. The molecular formula for this compound is C₉H₁₈, and its molecular weight is 126.24 g/mol .[1]

Molecular Structure and Atom Numbering

A clear understanding of the atomic arrangement is essential for interpreting spectroscopic data. The structure of this compound, with a systematic numbering of the carbon atoms, is presented below. This numbering will be used consistently throughout this guide to correlate spectral signals with specific atoms in the molecule.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | ~5.1-5.3 | Triplet (t) | 1H | ~7.0 |

| H4 | ~1.9-2.1 | Doublet of triplets (dt) or multiplet (m) | 2H | ~7.0, ~1.0 |

| H1, H6 | ~1.6-1.8 | Singlet (s) | 6H | - |

| H7, H8, H9 | ~0.9 | Singlet (s) | 9H | - |

Interpretation and Rationale

-

Olefinic Proton (H3): The single proton on the double bond (C3) is expected to resonate in the typical olefinic region of ~5.1-5.3 ppm. Due to the neighboring methylene group (C4), its signal will be split into a triplet.

-

Allylic Protons (H4): The two protons on the carbon adjacent to the double bond (C4) are in an allylic position, which deshields them to a degree, leading to a predicted chemical shift of ~1.9-2.1 ppm. These protons will be split by the olefinic proton (H3) into a doublet and potentially show long-range coupling to the methyl protons on C2 and C6, resulting in a more complex multiplet.

-

Vinylic Methyl Protons (H1, H6): The two methyl groups attached to the double bond (C2) are vinylic and will appear as a single peak due to their chemical equivalence. Their resonance is anticipated around 1.6-1.8 ppm. The absence of adjacent protons results in a singlet.

-

tert-Butyl Protons (H7, H8, H9): The nine protons of the three methyl groups on the quaternary carbon (C5) are equivalent and will give rise to a single, sharp singlet at approximately 0.9 ppm. This upfield shift is characteristic of protons on sp³ hybridized carbons distant from electronegative groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for structure elucidation. Public databases indicate the availability of ¹³C NMR spectra for this compound.[1]

Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | ~130-135 |

| C3 | ~120-125 |

| C5 | ~30-35 |

| C4 | ~40-45 |

| C7, C8, C9 | ~28-32 |

| C1, C6 | ~20-25 |

Interpretation and Rationale

-

Olefinic Carbons (C2, C3): The two sp² hybridized carbons of the double bond are significantly deshielded and will appear downfield. C2, being a quaternary carbon, is expected to be further downfield than the methine carbon C3.

-

Quaternary Carbon (C5): The sp³ hybridized quaternary carbon (C5) will have a chemical shift in the range of 30-35 ppm.

-

Methylene Carbon (C4): The allylic methylene carbon (C4) will resonate at approximately 40-45 ppm.

-

Methyl Carbons (C7, C8, C9): The three equivalent methyl carbons of the tert-butyl group are expected to have a chemical shift of around 28-32 ppm.

-

Vinylic Methyl Carbons (C1, C6): The two equivalent vinylic methyl carbons will appear in the upfield region of the spectrum, around 20-25 ppm.

Figure 2: Predicted ¹³C NMR chemical shift regions for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3100 | =C-H Stretch | Medium |

| ~2850-3000 | C-H Stretch (sp³) | Strong |

| ~1660-1680 | C=C Stretch | Medium to Weak |

| ~1450-1470 | C-H Bend (CH₂) | Medium |

| ~1370 & ~1390 | C-H Bend (tert-butyl) | Strong (split) |

| ~840-890 | =C-H Bend (out-of-plane) | Medium |

Interpretation of the IR Spectrum

-

=C-H Stretch: The presence of a peak in the 3050-3100 cm⁻¹ region would confirm the existence of a hydrogen atom attached to a double-bonded carbon.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the methyl and methylene groups.

-

C=C Stretch: A medium to weak absorption band is expected in the 1660-1680 cm⁻¹ region for the carbon-carbon double bond. The intensity is often weak for highly substituted alkenes.

-

C-H Bending Vibrations: The spectrum will also feature characteristic bending vibrations for the methylene and tert-butyl groups in the fingerprint region. The split peak for the tert-butyl group is a distinctive feature.

-

=C-H Bend: An out-of-plane bending vibration for the olefinic proton is expected in the 840-890 cm⁻¹ range.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions. The NIST WebBook provides a mass spectrum for the isomeric 3,5,5-trimethyl-2-hexene, which can be used to predict the fragmentation pattern of this compound due to their structural similarity.[2]

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 70 | [C₅H₁₀]⁺ (Retro-Diels-Alder-like cleavage) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - Base Peak |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Fragmentation Analysis

Figure 3: Proposed major fragmentation pathways for this compound in mass spectrometry.

The molecular ion peak at m/z = 126 should be observable. The most prominent peak (base peak) is expected at m/z = 57, corresponding to the highly stable tert-butyl cation. Loss of a methyl group from the molecular ion would result in a peak at m/z = 111. Another significant fragmentation pathway could involve cleavage at the allylic position, leading to the formation of various resonance-stabilized cations. A fragment at m/z = 70 is also likely due to a rearrangement and cleavage process. The presence of a peak at m/z = 41 is indicative of the formation of the allyl cation.

Conclusion